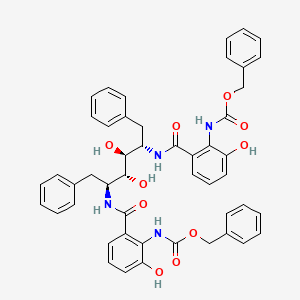
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, carbonyl, and amino groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- typically involves multi-step organic synthesis. The process may include:
Protection of Functional Groups: Protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl and amino groups during the synthesis.
Formation of Key Intermediates: Key intermediates are synthesized through reactions such as esterification, amidation, and reduction.
Deprotection and Final Assembly: The protecting groups are removed, and the final compound is assembled through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), primary amines (R-NH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- can be compared with other similar compounds, such as:
L-Iditol Derivatives: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
L-Sorbitol Derivatives: Known for their use in pharmaceuticals and food industry, these compounds share some structural similarities but differ in their biological activity.
L-Mannitol Derivatives: Used as diuretics and in medical imaging, these compounds have unique properties compared to L-Altritol derivatives.
Conclusion
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((3-hydroxy-2-(((phenylmethoxy)carbonyl)amino)benzoyl)amino)-1,6-diphenyl- is a complex and versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
173094-19-4 |
|---|---|
Formule moléculaire |
C48H46N4O10 |
Poids moléculaire |
838.9 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[3-hydroxy-2-(phenylmethoxycarbonylamino)benzoyl]amino]-1,6-diphenylhexan-2-yl]carbamoyl]-6-hydroxyphenyl]carbamate |
InChI |
InChI=1S/C48H46N4O10/c53-39-25-13-23-35(41(39)51-47(59)61-29-33-19-9-3-10-20-33)45(57)49-37(27-31-15-5-1-6-16-31)43(55)44(56)38(28-32-17-7-2-8-18-32)50-46(58)36-24-14-26-40(54)42(36)52-48(60)62-30-34-21-11-4-12-22-34/h1-26,37-38,43-44,53-56H,27-30H2,(H,49,57)(H,50,58)(H,51,59)(H,52,60)/t37-,38-,43-,44+/m0/s1 |
Clé InChI |
QVWNKOGRGYJLQL-LTMXPJNISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)O)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(C(=CC=C5)O)NC(=O)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)
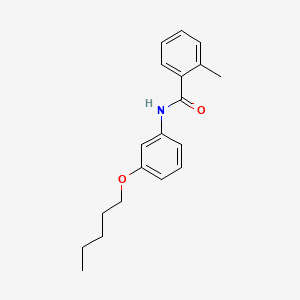



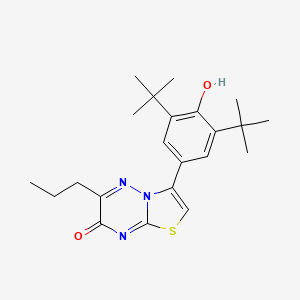
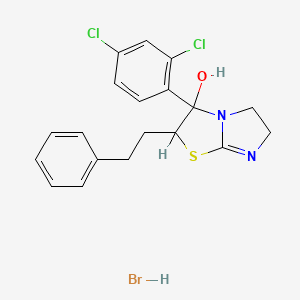
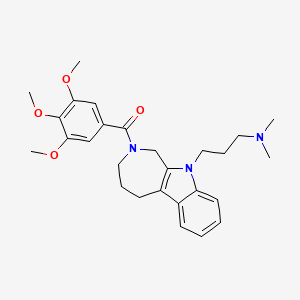


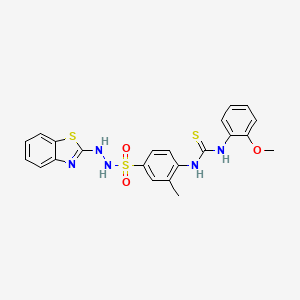


![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
